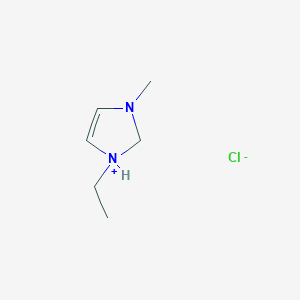

1H-Imidazolium, 1-ethyl-3-methyl-, chloride

货号 B8615093

分子量: 148.63 g/mol

InChI 键: FQERWQCDIIMLHB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US06576159B1

Procedure details

To 6.61 g of malononitrile (100 mmoles) in solution in 50 ml of THF at −20° C., there is added, in portions, 795 mg of lithium hydride LiH. After 2 hours at −20° C., there is added 20.14 g (100 mmoles) of 1-(trifluoromethanesulfonyl)imidazole) (commercially available from Fluka). The reaction was continued during 4 hours at −20° C., and during 48 hours at room temperature. The solvent was then evaporated and the residue was reclaimed in 60 ml of water. There is then added 14.66 g (100 mmoles) of 1-ethyl-3-methyl-1H-imidazolium chloride (commercially available from Aldrich) to the aqueous solution. A dense phase which is denser than water was immediately formed. This phase was recovered by extraction with dichloromethane. After evaporation of dichloromethane and drying under vacuum at 40° C. of the liquid obtained, a molten salt of 1-ethyl-3-methyl-1H-imidazolium of trifluoromethanesulfonylmalononitrile was obtained, with a purity characterized by a proton, carbon and fluorine RMN higher than 98%.

[Compound]

Name

lithium hydride LiH

Quantity

795 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:5])[CH2:2][C:3]#[N:4].[F:6][C:7]([F:17])([F:16])[S:8](N1C=CN=C1)(=[O:10])=[O:9].[Cl-].[CH2:19]([NH+:21]1[CH:25]=[CH:24][N:23]([CH3:26])[CH2:22]1)[CH3:20].O>C1COCC1>[CH2:19]([NH+:21]1[CH:25]=[CH:24][N:23]([CH3:26])[CH2:22]1)[CH3:20].[F:6][C:7]([F:17])([F:16])[S:8]([CH:2]([C:1]#[N:5])[C:3]#[N:4])(=[O:10])=[O:9] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.61 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC#N)#N

|

[Compound]

|

Name

|

lithium hydride LiH

|

|

Quantity

|

795 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

20.14 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)N1C=NC=C1)(F)F

|

Step Three

|

Name

|

|

|

Quantity

|

14.66 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(C)[NH+]1CN(C=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction was continued during 4 hours at −20° C.

|

|

Duration

|

4 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

during 48 hours at room temperature

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was then evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was immediately formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This phase was recovered by extraction with dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporation of dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying under vacuum at 40° C. of the liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)[NH+]1CN(C=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(S(=O)(=O)C(C#N)C#N)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |